molecular formula C26H19N3O6S2 B306847 ETHYL (2E)-2-[(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]-3-OXO-7-PHENYL-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2E)-2-[(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]-3-OXO-7-PHENYL-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B306847
M. Wt: 533.6 g/mol
InChI Key: IIUGSJBLESRPIP-XMHGGMMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(E)-1-(2-hydroxy-3-nitrophenyl)methylidene]-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of ETHYL (2E)-2-[(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]-3-OXO-7-PHENYL-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves several steps. The synthetic route typically starts with the preparation of the thiazolo[3,2-a]pyrimidine core, followed by the introduction of the phenyl and thienyl groups. The final step involves the formation of the ester group. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced. Common reagents used in these reactions include hydrogen gas, lithium aluminum hydride, and halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-[(E)-1-(2-hydroxy-3-nitrophenyl)methylidene]-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ETHYL (2E)-2-[(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]-3-OXO-7-PHENYL-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Compared to other similar compounds, ETHYL (2E)-2-[(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]-3-OXO-7-PHENYL-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    Thiazolo[3,2-a]pyrimidines: These compounds share the core structure but differ in the substituents attached to the ring.

    Phenyl-substituted pyrimidines: These compounds have a phenyl group attached to the pyrimidine ring but lack the thiazole and thienyl groups.

    Thienyl-substituted compounds: These compounds contain a thienyl group but differ in the other substituents and core structure.

This unique combination of functional groups and structural features makes this compound a valuable compound for various scientific research applications.

Properties

Molecular Formula

C26H19N3O6S2

Molecular Weight

533.6 g/mol

IUPAC Name

ethyl (2E)-2-[(2-hydroxy-3-nitrophenyl)methylidene]-3-oxo-7-phenyl-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C26H19N3O6S2/c1-2-35-25(32)20-21(15-8-4-3-5-9-15)27-26-28(22(20)18-12-7-13-36-18)24(31)19(37-26)14-16-10-6-11-17(23(16)30)29(33)34/h3-14,22,30H,2H2,1H3/b19-14+

InChI Key

IIUGSJBLESRPIP-XMHGGMMESA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C\C4=C(C(=CC=C4)[N+](=O)[O-])O)/S2)C5=CC=CC=C5

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=C(C(=CC=C4)[N+](=O)[O-])O)S2)C5=CC=CC=C5

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=C(C(=CC=C4)[N+](=O)[O-])O)S2)C5=CC=CC=C5

Origin of Product

United States

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